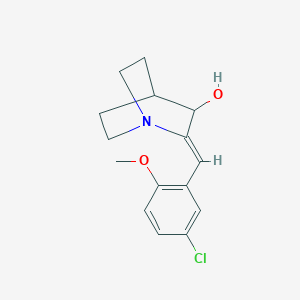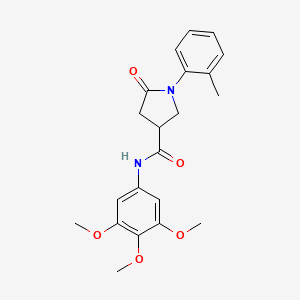![molecular formula C14H20FN3O B5317055 N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5317055.png)
N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as FEPU, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications. FEPU belongs to the class of urea-based compounds, which has been extensively studied due to their diverse biological activities.
Mechanism of Action
The mechanism of action of FEPU is not fully understood. However, it has been proposed that FEPU exerts its biological activities by interacting with various molecular targets such as ion channels, enzymes, and receptors. FEPU has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of TRPV1, a pain-sensing ion channel.
Biochemical and Physiological Effects:
FEPU has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). FEPU has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells. In addition, FEPU has been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
FEPU has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. FEPU has also been found to be non-toxic at therapeutic doses. However, FEPU has some limitations in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FEPU has poor solubility in water, which limits its use in some experiments.
Future Directions
There are several future directions for the study of FEPU. One area of interest is the development of FEPU analogs with improved pharmacological properties. Another area of interest is the study of FEPU in combination with other drugs for the treatment of cancer and inflammatory diseases. Further studies are also needed to elucidate the mechanism of action of FEPU and its effects on various molecular targets. Finally, the potential use of FEPU in other diseases such as neurodegenerative disorders and cardiovascular diseases should be explored.
Synthesis Methods
The synthesis of FEPU involves the reaction of 3-fluoroaniline with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with urea to obtain the final product. This method has been optimized to achieve high yields and purity of FEPU.
Scientific Research Applications
FEPU has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. FEPU has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have a potential role in the treatment of neuropathic pain and inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-12-5-4-6-13(11-12)17-14(19)16-7-10-18-8-2-1-3-9-18/h4-6,11H,1-3,7-10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRGGLFECQZOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198958 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-(5-methyl-3-isoxazolyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5316985.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5316992.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5316998.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5317006.png)

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5317016.png)
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5317024.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B5317035.png)
![N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5317041.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-pyrrolidinyl)benzamide](/img/structure/B5317046.png)
![6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)
